molecular formula C14H10Cl3NO2 B12047370 2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide CAS No. 331713-06-5

2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B12047370
CAS No.: 331713-06-5
M. Wt: 330.6 g/mol
InChI Key: MAKYWCRTGQUCMJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide is a chemical compound with a complex structure that includes chlorinated phenyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide typically involves the reaction of 4-chlorophenol with 2,3-dichloroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an amide bond between the acetamide group and the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.

    Reduction: Reduction reactions can modify the chlorinated groups, potentially leading to the formation of less chlorinated derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-1-(2-chlorophenoxy)benzene
  • 2,4,5-trichlorophenyl-4-nitrophenyl ether

Uniqueness

Compared to similar compounds, 2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide has unique structural features that confer distinct chemical and biological properties. Its specific arrangement of chlorinated phenyl and phenoxy groups makes it a valuable compound for various research applications.

Properties

CAS No.

331713-06-5

Molecular Formula

C14H10Cl3NO2

Molecular Weight

330.6 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C14H10Cl3NO2/c15-9-4-6-10(7-5-9)20-8-13(19)18-12-3-1-2-11(16)14(12)17/h1-7H,8H2,(H,18,19)

InChI Key

MAKYWCRTGQUCMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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